nor-NOHA acetate
CAS No.: 1140844-63-8
Cat. No.: VC0005271
Molecular Formula: C9H20N4O7
Molecular Weight: 296.28 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1140844-63-8 |
---|---|
Molecular Formula | C9H20N4O7 |
Molecular Weight | 296.28 g/mol |
IUPAC Name | acetic acid;(2S)-2-amino-4-[[amino-(hydroxyamino)methylidene]amino]butanoic acid |
Standard InChI | InChI=1S/C5H12N4O3.2C2H4O2/c6-3(4(10)11)1-2-8-5(7)9-12;2*1-2(3)4/h3,12H,1-2,6H2,(H,10,11)(H3,7,8,9);2*1H3,(H,3,4)/t3-;;/m0../s1 |
Standard InChI Key | PQFYTZJPYBMTCT-QTNFYWBSSA-N |
Isomeric SMILES | CC(=O)O.CC(=O)O.C(CN=C(N)NO)[C@@H](C(=O)O)N |
SMILES | CC(=O)O.CC(=O)O.C(CN=C(N)NO)C(C(=O)O)N |
Canonical SMILES | CC(=O)O.CC(=O)O.C(CN=C(N)NO)C(C(=O)O)N |
Appearance | Assay:≥97%A lyophilized powder |
Chemical and Structural Properties
nor-NOHA acetate is a synthetic α-amino acid derivative with the molecular formula C₅H₁₂N₄O₃·2C₂H₄O₂ and a molecular weight of 296.3 g/mol . Its structure features a hydroxylamine group attached to a modified arginine backbone, enabling high-affinity binding to the manganese cluster within arginase’s active site . Key properties include:
Property | Value |
---|---|
CAS Number | 1140844-63-8 |
Solubility | ≤5 mg/mL in DMSO; 50 mg/mL in H₂O |
Storage Conditions | -20°C (lyophilized powder) |
IC₅₀ (Rat Liver Arginase) | 0.5 μM |
The compound’s boronate-free design distinguishes it from other arginase inhibitors (e.g., ABH, BEC), reducing off-target interactions .
Mechanism of Action
Arginase catalyzes the hydrolysis of L-arginine to L-ornithine and urea, competing with nitric oxide synthase (NOS) for substrate availability . nor-NOHA acetate binds reversibly to arginase’s binuclear manganese center, displacing L-arginine and inhibiting urea production . This action shifts arginine metabolism toward NO synthesis, enhancing vasodilation and reducing oxidative stress .
In hypoxic environments, arginase II (ARG2) is upregulated, promoting polyamine synthesis for cell proliferation. nor-NOHA acetate counteracts this by restoring NO bioavailability, inducing apoptosis in cancer cells . Paradoxically, some studies report arginase-independent effects, such as direct mitochondrial disruption in leukemic cells .
Preclinical Research Findings
In Vitro Studies
-
HepG2 Hepatocellular Carcinoma: Treatment with 5–50 μM nor-NOHA acetate for 48 hours reduced Arg1 expression by 60%, suppressed MMP-2 (metastasis marker), and increased caspase-3 activity, inducing apoptosis .
-
Macrophage Polarization: In murine macrophages, 12 μM nor-NOHA acetate shifted M2 (pro-tumor) to M1 (anti-tumor) phenotypes, boosting NO production by 300% .
-
Bacterial Infections: At 100 μM, it reduced Mycobacterium tuberculosis survival in macrophages by 70% via enhanced NO-mediated killing .
In Vivo Efficacy
-
Arthritis Models: Daily intraperitoneal administration (40 mg/kg) in adjuvant-induced arthritis (AIA) rats restored endothelial function by increasing NO and reducing IL-6/VEGF plasma levels .
-
Myocardial Ischemia: A single 100 mg/kg IV dose in rats reduced infarct size by 50% post-reperfusion, an effect abolished by NO scavengers .
-
Leishmaniasis: Prolonged survival in infected mice correlated with a 4-fold increase in splenic NO levels .
Therapeutic Applications and Clinical Trials
Cardiovascular Diseases
nor-NOHA acetate ameliorates endothelial dysfunction in hypertension and atherosclerosis by counteracting arginase-induced NO deficiency . In hyperthyroid rats, chronic use normalized blood pressure and reduced aortic oxidative stress .
Immunomodulation
By skewing macrophages toward M1 phenotypes, nor-NOHA acetate enhances antimicrobial responses. In tuberculosis models, it synergized with isoniazid, reducing bacterial loads by 90% .
Clinical Trials
A Phase I trial (NCT02009527) is evaluating its safety in ischemia-reperfusion injury, though results remain pending . No trials yet address cancer or infectious diseases.
Limitations and Challenges
-
Off-Target Effects: Apoptosis induction in ARG2-negative leukemic cells implies interactions with unidentified targets .
-
Pharmacokinetics: Rapid renal clearance (t₁/₂ = 1.2 hours in rats) necessitates frequent dosing or formulation improvements .
-
Toxicity: High doses (>100 mg/kg) caused transient hypotension in preclinical models .
Future Directions
-
Structure Optimization: α,α-Disubstituted analogs could enhance potency beyond ABH’s picomolar affinity .
-
Combination Therapies: Pairing with checkpoint inhibitors (e.g., anti-PD-1) may amplify antitumor immunity .
-
Nanodelivery Systems: Liposomal encapsulation could prolong half-life and target tumor microenvironments .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume